3-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one
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Overview
Description
3-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one is an organic compound with the molecular formula C12H13FOS It is characterized by a cyclohexanone core substituted with a 3-fluorophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 3-fluorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenylsulfanyl group can participate in substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Derivatives with different substituents replacing the fluorine atom
Scientific Research Applications
3-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenylsulfanyl group can enhance binding affinity and specificity to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one
- 2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one
Uniqueness
3-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one is unique due to the specific position of the fluorophenylsulfanyl group on the cyclohexanone ring. This positional isomerism can result in different chemical and biological properties compared to its analogs. The presence of the fluorine atom can also influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13FOS |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-(3-fluorophenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H13FOS/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1,3,5,7,12H,2,4,6,8H2 |
InChI Key |
KKGLKJZFVCBBPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)SC2=CC=CC(=C2)F |
Origin of Product |
United States |
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